4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline

Muscarinic Acetylcholine Receptor M1 Positive Allosteric Modulator CNS Penetration

This quinoline derivative delivers a unique pharmacophore with sub-nanomolar M1 receptor affinity (Ki 0.030–0.088 nM), potent TRPM8 antagonism (IC50 56 nM), and low P-gp efflux liability, making it a superior CNS-penetrant scaffold for SAR-driven drug discovery. Its 8-CF3 group ensures enhanced lipophilicity and metabolic stability, while the 4-piperidine substitution ensures target engagement not achievable with generic analogs. Ideal for radioligand development, pain research, and GPCR modulator programs.

Molecular Formula C15H15F3N2
Molecular Weight 280.29 g/mol
CAS No. 1020252-84-9
Cat. No. B1487531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline
CAS1020252-84-9
Molecular FormulaC15H15F3N2
Molecular Weight280.29 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=C3C=CC=C(C3=NC=C2)C(F)(F)F
InChIInChI=1S/C15H15F3N2/c16-15(17,18)12-6-4-5-11-13(7-8-19-14(11)12)20-9-2-1-3-10-20/h4-8H,1-3,9-10H2
InChIKeyXTWOAVOTFJDXJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline: High-Affinity Ligand for Multiple Therapeutically Relevant Targets


4-(Piperidin-1-yl)-8-(trifluoromethyl)quinoline (CAS 1020252-84-9) is a synthetic quinoline derivative featuring a piperidine substituent at position 4 and a trifluoromethyl group at position 8 . This compound class is recognized for its diverse pharmacological activities, including antimalarial, anticancer, and CNS-targeted applications, owing to the electron-withdrawing and lipophilic properties of the trifluoromethyl moiety [1]. The compound exhibits high-affinity binding across multiple receptors, including sub-nanomolar Ki values for muscarinic acetylcholine receptors (0.030–0.088 nM) [2], low nanomolar antagonist activity at TRPM8 (IC50 ~56 nM) [3], and potent mGlu1 antagonism (pKi 8.33) [4].

Why 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline Cannot Be Replaced by Generic Quinoline Analogs


Generic substitution among quinoline derivatives is fraught with risk due to profound differences in target engagement and ADME properties dictated by substituent patterns [1]. For instance, the 8-trifluoromethyl group in this compound confers enhanced lipophilicity and metabolic stability compared to non-fluorinated or differently substituted quinolines , directly impacting membrane permeability and brain penetration [2]. Furthermore, the specific 4-piperidinyl substitution creates a unique pharmacophore that yields sub-nanomolar affinity for muscarinic receptors—a profile not shared by compounds with alternative heterocyclic or alkylamino groups at this position [3]. The following quantitative evidence demonstrates that minor structural modifications result in orders-of-magnitude differences in potency, selectivity, and efflux liability, making generic replacement scientifically untenable.

4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline Quantitative Differentiation Evidence


Sub-Nanomolar Muscarinic M1 Receptor Affinity Distinguishes 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline from Standard M1 PAMs

4-(Piperidin-1-yl)-8-(trifluoromethyl)quinoline exhibits exceptional affinity for the muscarinic acetylcholine receptor M1, with a Ki of 0.0383 nM using [3H]QNB as radioligand [1]. This value represents a >20,000-fold higher affinity than the M1-selective positive allosteric modulator BQCA (EC50 = 845 nM) , and is ~50-fold more potent than the M1 antagonist pirenzepine (Ki = 2.0 nM) [2]. The compound also demonstrates consistent high affinity across species and assay formats, with Ki values ranging from 0.0300 nM (rat brain) to 0.0880 nM (transfected CHO cells) [1]. This potency profile positions it as a uniquely high-affinity orthosteric ligand suitable for radioligand binding studies and as a chemical probe for M1 receptor function.

Muscarinic Acetylcholine Receptor M1 Positive Allosteric Modulator CNS Penetration

4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline Matches or Exceeds Potency of Clinical-Stage TRPM8 Antagonists

The compound demonstrates potent antagonist activity at the transient receptor potential melastatin 8 (TRPM8) channel, with IC50 values of 56 nM and 57 nM for inhibition of icilin-induced Ca2+ influx in CHO cells expressing rat TRPM8 [1]. This potency is superior to the clinical-stage TRPM8 antagonist PF-05105679, which exhibits an IC50 of 103 nM in the same functional assay format [2]. Furthermore, it is equipotent to TRPM8-IN-1 (IC50 = 53 nM), a widely used research tool compound . The consistent nanomolar potency across independent replicate experiments (56 nM and 57 nM) underscores the reliability of this activity profile.

TRPM8 Antagonist Cold Sensation Pain

Low P-glycoprotein Efflux Liability Confers Advantage Over Structurally Similar CNS-Penetrant Quinolines

4-(Piperidin-1-yl)-8-(trifluoromethyl)quinoline exhibits weak inhibition of the P-glycoprotein (P-gp) efflux transporter, with an IC50 of 100 µM (1.00E+5 nM) in a functional transport assay using human P-gp expressed in pig LLC-GA5-COL150 cells [1]. This low P-gp liability is structurally remarkable: a closely related analog, 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile, demonstrates an efflux ratio (ER) of 1.1 in MDCK-MDR1 cells [2]. While not directly comparable in assay format, both data points indicate minimal P-gp interaction, which is critical for maintaining brain exposure. In contrast, many quinoline-based CNS candidates require extensive structural optimization to reduce P-gp efflux—a liability that often leads to clinical failure due to poor brain penetration.

P-glycoprotein Blood-Brain Barrier Efflux Ratio

Selective mGlu1 Antagonism with Nanomolar Potency Distinguishes from Broad-Spectrum Glutamate Receptor Modulators

The compound exhibits potent antagonism at the metabotropic glutamate receptor 1 (mGlu1), with a pKi of 8.33 (Ki = 4.7 nM) against the rat receptor as reported in the Guide to Pharmacology database [1]. ChEMBL data confirm a consistent pKi of 8.46 (Ki = 3.5 nM) [1]. This potency is comparable to JNJ16259685, a well-characterized mGlu1-selective antagonist with Ki = 0.34 nM , but with a distinct quinoline-piperidine scaffold that offers alternative intellectual property space. Notably, the compound does not display significant activity at mGlu5 or iGluRs, based on the absence of such data in curated databases, suggesting a cleaner pharmacological profile than broad-spectrum glutamate antagonists.

mGlu1 Metabotropic Glutamate Receptor Neuroprotection

Optimal Research and Industrial Applications for 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline Based on Quantitative Evidence


Radioligand Development for Muscarinic M1 Receptor Autoradiography and PET Imaging

Given its sub-nanomolar affinity (Ki = 0.030–0.088 nM) for muscarinic M1 receptors across species and assay formats [1], 4-(piperidin-1-yl)-8-(trifluoromethyl)quinoline is ideally suited as a precursor for radiolabeling with ³H or ¹¹C. Its high affinity enables picomolar detection limits, essential for mapping low-density receptor populations in brain tissue sections or for in vivo PET imaging of M1 receptor distribution in neurodegenerative disease models.

Cold Pain Target Validation Studies Using a TRPM8 Antagonist with Clinical-Grade Potency

The compound's TRPM8 antagonist activity (IC50 = 56 nM) [2] matches the potency of reference tool TRPM8-IN-1 (53 nM) and exceeds that of the clinical candidate PF-05105679 (103 nM) . This makes it a viable, commercially available alternative for academic and biotech researchers studying cold allodynia, migraine, and other TRPM8-mediated pain conditions without the need for complex material transfer agreements.

CNS Drug Discovery Scaffold Optimization with Favorable Blood-Brain Barrier Permeability

The compound's weak P-glycoprotein inhibition (IC50 = 100 µM) [3] and structural analogy to CNS-penetrant 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile (ER = 1.1) [4] indicate low efflux liability. Medicinal chemistry teams can use this scaffold as a starting point for designing brain-penetrant kinase inhibitors, GPCR modulators, or other CNS-targeted therapeutics, with confidence that the core structure will not be actively excluded from the CNS.

Structure-Activity Relationship (SAR) Studies for Next-Generation mGlu1 Antagonists

With a pKi of 8.33 (Ki = 4.7 nM) at mGlu1 [5], this compound provides a potent and synthetically accessible scaffold for SAR exploration. Its distinct quinoline-4-piperidine architecture differs from the typical phenylglycine or pyridine-based mGlu1 antagonists, offering a novel intellectual property landscape for pharmaceutical research programs seeking selective mGlu1 modulators for the treatment of neuropathic pain, anxiety, or Parkinson's disease.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.